3-(4-Fluorosulfonyloxybenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorosulfonyloxybenzoyl)pyridine is a chemical compound with the molecular formula C12H8FNO4S and a molecular weight of 281.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another approach involves the use of the Umemoto reaction, which introduces fluorine atoms into aromatic rings .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for high yield and purity. For example, the Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its mild reaction conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorosulfonyloxybenzoyl)pyridine can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-(4-Fluorosulfonyloxybenzoyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as proton-conducting polymers for fuel cells.
Mechanism of Action
The mechanism of action of 3-(4-Fluorosulfonyloxybenzoyl)pyridine involves its interaction with specific molecular targets. For instance, it can bind to proteins and enzymes, forming covalent bonds through sulfur (VI) fluoride exchange (SuFEx) chemistry . This interaction can inhibit the activity of certain enzymes or alter protein function, making it useful in biochemical research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Fluorosulfonyloxybenzoic acid: A related compound with similar functional groups.
3,4-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
Uniqueness
3-(4-Fluorosulfonyloxybenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with proteins through SuFEx chemistry sets it apart from other fluorinated pyridines .
Properties
IUPAC Name |
3-(4-fluorosulfonyloxybenzoyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4S/c13-19(16,17)18-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBMTKSHGYHOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.